![molecular formula C7H9F3O2Sn B14408140 Dimethyl(prop-1-yn-1-yl)[(trifluoroacetyl)oxy]stannane CAS No. 83838-24-8](/img/structure/B14408140.png)
Dimethyl(prop-1-yn-1-yl)[(trifluoroacetyl)oxy]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(prop-1-yn-1-yl)[(trifluoroacetyl)oxy]stannane is a chemical compound that belongs to the organotin family. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to organic groups. This particular compound features a trifluoroacetyl group, a propynyl group, and two methyl groups attached to the tin atom. The presence of the trifluoroacetyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(prop-1-yn-1-yl)[(trifluoroacetyl)oxy]stannane typically involves the reaction of dimethyl(prop-1-yn-1-yl)stannane with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
(CH3)2Sn(C3H3)+(CF3CO)2O→(CH3)2Sn(C3H3)(OC(O)CF3)
The reaction is typically conducted at room temperature, and the product is purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial processes may involve continuous flow reactors and automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(prop-1-yn-1-yl)[(trifluoroacetyl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: The trifluoroacetyl group can be substituted with other acyl groups or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution with an amine may produce an amide derivative.
Scientific Research Applications
Dimethyl(prop-1-yn-1-yl)[(trifluoroacetyl)oxy]stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl(prop-1-yn-1-yl)[(trifluoroacetyl)oxy]stannane involves its interaction with molecular targets through its functional groups. The trifluoroacetyl group can participate in hydrogen bonding and electrostatic interactions, while the propynyl group can engage in π-π interactions. These interactions influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Dimethyl(prop-1-yn-1-yl)stannane: Lacks the trifluoroacetyl group, resulting in different chemical properties.
Tributyl(prop-1-yn-1-yl)stannane: Contains butyl groups instead of methyl groups, affecting its reactivity and applications.
Uniqueness
Dimethyl(prop-1-yn-1-yl)[(trifluoroacetyl)oxy]stannane is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties and reactivity compared to other organotin compounds. This makes it valuable in specific synthetic and research applications.
Properties
CAS No. |
83838-24-8 |
|---|---|
Molecular Formula |
C7H9F3O2Sn |
Molecular Weight |
300.85 g/mol |
IUPAC Name |
[dimethyl(prop-1-ynyl)stannyl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C3H3.C2HF3O2.2CH3.Sn/c1-3-2;3-2(4,5)1(6)7;;;/h1H3;(H,6,7);2*1H3;/q;;;;+1/p-1 |
InChI Key |
BLRJSSNSOXFIEL-UHFFFAOYSA-M |
Canonical SMILES |
CC#C[Sn](C)(C)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, trimethyl[(3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy]-](/img/structure/B14408060.png)
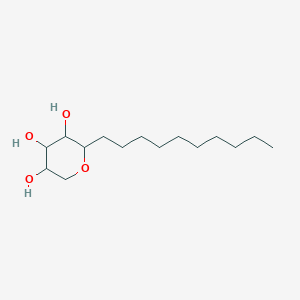
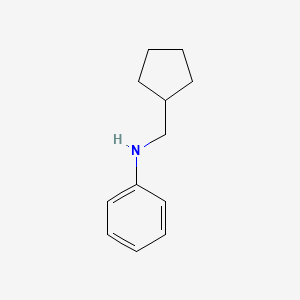
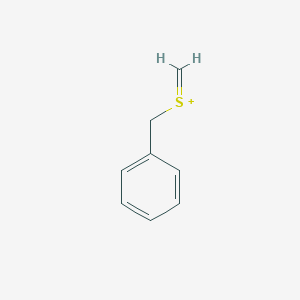

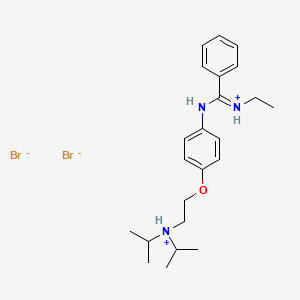
![Borane, [(1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-](/img/structure/B14408077.png)
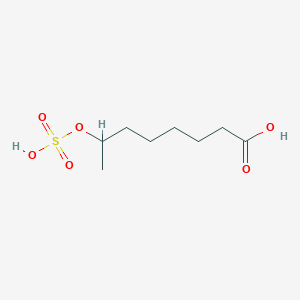
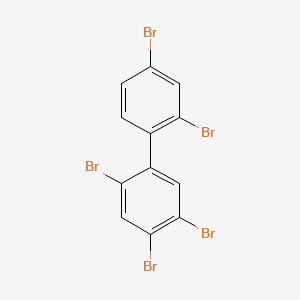
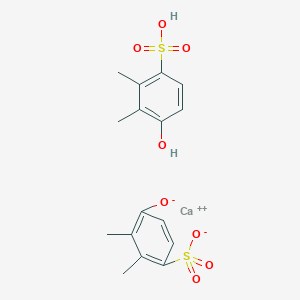
![1-ethyl-4-[(1E,3E,5E)-1-(1-ethylquinolin-1-ium-4-yl)-5-(1-ethylquinolin-4-ylidene)penta-1,3-dien-3-yl]quinolin-1-ium;dichloride](/img/structure/B14408088.png)
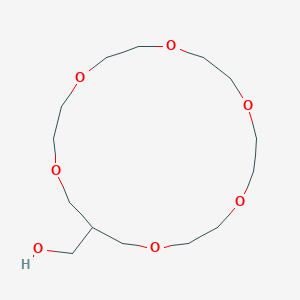

![Octyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B14408110.png)
